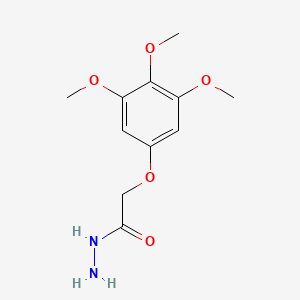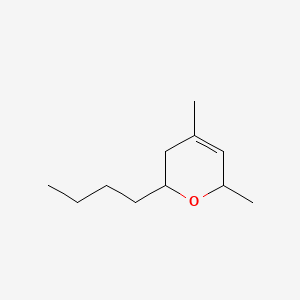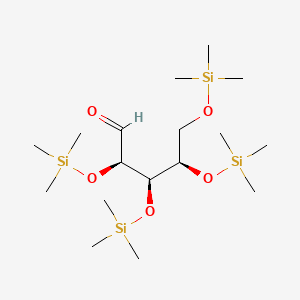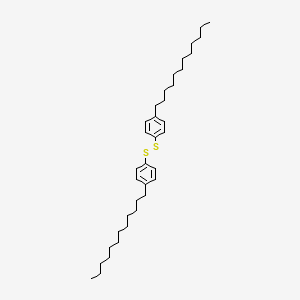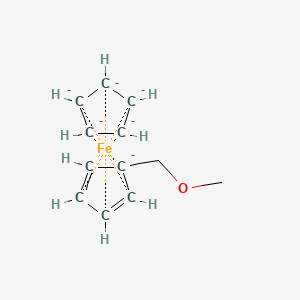
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene is an organometallic compound that features a cyclopentadienyl ligand bonded to an iron center. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl rings. These compounds have significant applications in various fields due to their unique chemical properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with iron salts under specific conditions. One common method is the reaction of cyclopentadienyl sodium with iron(II) chloride in tetrahydrofuran (THF) to form the desired metallocene complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization.
Industrial Production Methods
On an industrial scale, the production of cyclopentadiene derivatives often involves the steam cracking of naphtha, which yields cyclopentadiene as a byproduct. This cyclopentadiene can then be further reacted with iron salts to produce the metallocene complex. The process requires careful control of temperature and pressure to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) species.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(III) complexes, while reduction results in iron(I) species. Substitution reactions can produce a variety of functionalized metallocenes.
Wissenschaftliche Forschungsanwendungen
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene has numerous applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Research is ongoing into its potential use in cancer therapy, where it may act as a delivery vehicle for anticancer drugs.
Industry: It is used in the production of high-performance materials, such as specialty polymers and coatings.
Wirkmechanismus
The mechanism by which cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic cycles. The cyclopentadienyl ligands stabilize the iron center, allowing it to participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: Another well-known metallocene with a similar structure but without the methoxymethyl group.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Nickelocene: Contains nickel as the central metal atom.
Uniqueness
Cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene is unique due to the presence of the methoxymethyl group, which can influence its reactivity and stability. This functional group can be further modified to tailor the compound’s properties for specific applications, making it a versatile tool in both research and industrial settings.
Eigenschaften
Molekularformel |
C12H14FeO-6 |
|---|---|
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
cyclopentane;iron;5-(methoxymethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-8-6-7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,6H2,1H3;1-5H;/q-1;-5; |
InChI-Schlüssel |
BNQXUFQMBOMZSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



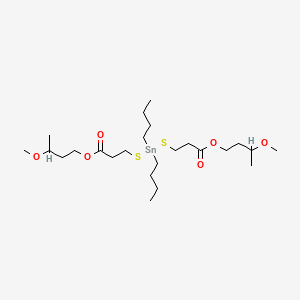
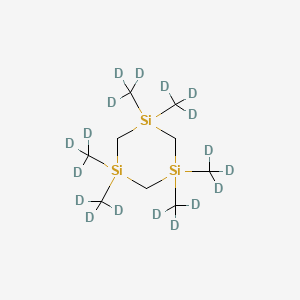
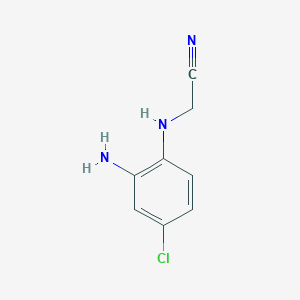
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
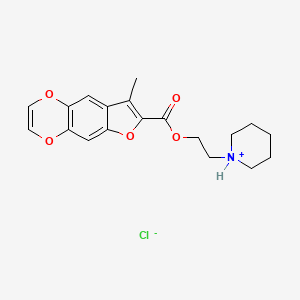


![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
